N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide
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Overview
Description
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with a suitable amine, such as 3-aminopropylamine, under basic conditions to form the sulfonamide core.
Introduction of Aminopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or sulfonamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and sulfonamide groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(3-aminopropyl)-4-(4-hydroxyphenoxy)benzene-1-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-bis(3-aminopropyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-4-6-17(7-5-16)26-18-8-10-19(11-9-18)27(23,24)22(14-2-12-20)15-3-13-21/h4-11H,2-3,12-15,20-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHRWYFMSCBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCCN)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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